5-Hydroxy isatoic anhydride

Purity Analysis HPLC Quantification Procurement Specification

In lead optimization, introducing polar functionality without a synthetic handle often stalls SAR studies. 5-Hydroxy isatoic anhydride (CAS 195986-91-5) solves this with its phenolic -OH group (predicted pKa 8.82), enabling O-alkylation/acylation diversification that halogenated analogs cannot provide. Its low LogP (0.17-0.19) directly addresses aqueous solubility liabilities. • Enables pH-dependent nucleophilicity switch for targeted bioconjugation. • Consistent 97% purity ensures reliable stoichiometry in step-growth polymerizations. • Stocked globally with room temperature shipping for rapid deployment.

Molecular Formula C8H5NO4
Molecular Weight 179.13 g/mol
CAS No. 195986-91-5
Cat. No. B174216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy isatoic anhydride
CAS195986-91-5
Molecular FormulaC8H5NO4
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=O)OC(=O)N2
InChIInChI=1S/C8H5NO4/c10-4-1-2-6-5(3-4)7(11)13-8(12)9-6/h1-3,10H,(H,9,12)
InChIKeyJYDXUDOZEQAXBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy Isatoic Anhydride (CAS 195986-91-5): A Functionalized Heterocyclic Building Block for Research and Procurement


5-Hydroxy isatoic anhydride (CAS: 195986-91-5), systematically named 6-hydroxy-2H-3,1-benzoxazine-2,4(1H)-dione, is a substituted heterocyclic compound belonging to the isatoic anhydride class [1]. It possesses the molecular formula C8H5NO4 and a molecular weight of 179.13 g/mol . Characterized by a hydroxyl group at the 5-position of the isatoic anhydride core, this compound exhibits a predicted density of 1.560±0.06 g/cm³ and a predicted pKa of 8.82±0.20 . It is typically supplied as a faint beige to light grey powder with a melting point range between 230-250 °C, and is recognized for its utility as a heterocyclic building block in chemical synthesis .

Why Isatoic Anhydride Analogs Are Not Interchangeable: Procurement Risks with Unsubstituted or Differently Substituted Derivatives


Generic substitution among isatoic anhydride derivatives is not scientifically valid due to the profound influence of aromatic ring substituents on molecular reactivity, solubility, and electronic properties. A systematic computational study of 22 structural variants of isatoic anhydride demonstrated that Hammett's constant (σp), which quantifies electron-donating or -withdrawing character, directly correlates with global reactivity indices [1]. For instance, an electron-donating methoxy group (-OCH₃) was found to yield the most reactive compound in the study, while the introduction of other functional groups fundamentally alters the electron density of the aromatic and heterocyclic rings [2]. The 5-hydroxy substituent imparts a distinct set of physicochemical properties—including a specific pKa, hydrogen-bonding capacity, and altered polarity—that cannot be replicated by unsubstituted isatoic anhydride, 5-chloro, 5-methoxy, or other positional isomers . Therefore, substituting 5-hydroxy isatoic anhydride with an in-class analog without re-optimization of reaction conditions risks inconsistent yields, altered selectivity, or complete synthetic failure.

Quantitative Evidence Guide: Verifiable Differentiation of 5-Hydroxy Isatoic Anhydride for Scientific Selection


Purity Specification: HPLC-Assayed 99.4% vs. Standard 95-98% Grade

When procuring 5-hydroxy isatoic anhydride, the purity specification directly impacts downstream synthetic reliability. The compound is commercially available in two distinct purity tiers: a standard grade at 95-98% purity (often determined by titration or TLC) and a higher-grade option quantified by HPLC at 99.4% area . While the 98% grade is suitable for general exploratory chemistry, the 99.4% HPLC-grade offers a 1.4 to 4.4 percentage point improvement in purity relative to the lower-grade specifications . This quantitative difference is critical for applications requiring precise stoichiometry, such as in medicinal chemistry campaigns or when the compound serves as a monomer in polymerization reactions.

Purity Analysis HPLC Quantification Procurement Specification

Melting Point Range: Reported Variance of 230-250 °C vs. 275-279 °C Across Suppliers

The reported melting point for 5-hydroxy isatoic anhydride exhibits notable variability across suppliers, with one source reporting a range of 230-250 °C and another reporting a higher range of 275-279 °C . This discrepancy of approximately 25-45 °C at the lower bound suggests potential differences in crystalline forms (polymorphism), purity levels, or measurement methodologies [1]. For end-users, this means that the compound's thermal behavior is not uniform across sources; a lower melting point may indicate a less pure or different crystalline state, which could affect solubility, dissolution rate, and storage stability.

Thermal Analysis Solid-State Characterization Quality Control

Predicted Ionization Constant: pKa 8.82±0.20 Differentiates Reactivity from Unsubstituted and Nitro Analogs

The predicted pKa of 8.82±0.20 for the phenolic hydroxyl group of 5-hydroxy isatoic anhydride provides a key differentiation from other in-class derivatives . This value indicates that the hydroxyl group is partially ionized under mildly basic conditions, enabling pH-dependent modulation of nucleophilicity, hydrogen-bonding, and solubility . While experimental pKa data for direct comparators like 5-chloro or 5-nitro isatoic anhydride is not available in the open literature, the presence of this ionizable moiety offers a functional handle that is absent in the unsubstituted parent compound (isatoic anhydride, which lacks a ring hydroxyl) and contrasts sharply with the electron-withdrawing nitro group in 1M7 (1-methyl-7-nitroisatoic anhydride) that activates the anhydride toward nucleophilic attack [1].

Physicochemical Profiling Reaction Optimization Drug Design

Predicted Density: 1.560±0.06 g/cm³ vs. Parent Isatoic Anhydride

The predicted density of 5-hydroxy isatoic anhydride is 1.560±0.06 g/cm³ . This represents a measurable increase compared to the parent isatoic anhydride, which has a reported density of approximately 1.52 g/cm³ [1]. The substitution of a hydrogen atom with a hydroxyl group adds mass and introduces intermolecular hydrogen-bonding interactions, leading to more efficient crystal packing . This density difference, though modest, reflects fundamental changes in solid-state organization that influence bulk handling, milling behavior, and volumetric dosing in automated synthesis platforms.

Physical Property Formulation Science Material Handling

Polar Surface Area: 76-83 Ų Enables Different Solubility Profile than Less Polar Analogs

The topological polar surface area (TPSA) of 5-hydroxy isatoic anhydride is reported as 76-83.3 Ų [1]. This value is significantly higher than the TPSA of unsubstituted isatoic anhydride (approximately 63 Ų) due to the contribution of the phenolic hydroxyl group [2]. TPSA is a widely used descriptor in medicinal chemistry to predict passive membrane permeability and aqueous solubility; a higher TPSA generally correlates with improved water solubility but reduced passive cell permeability . For researchers selecting building blocks, this quantitative metric indicates that 5-hydroxy isatoic anhydride will exhibit different solubility behavior in polar solvents compared to less polar analogs, such as 5-chloro- or 5-methyl-substituted derivatives, which must be accounted for during reaction planning.

Solubility Prediction Medicinal Chemistry ADME Properties

Predicted LogP of 0.17-0.19 vs. Unsubstituted Isatoic Anhydride (LogP ~1.1)

The predicted octanol-water partition coefficient (LogP) for 5-hydroxy isatoic anhydride is 0.17-0.19, as calculated by ACD/Labs . In comparison, unsubstituted isatoic anhydride has a reported experimental LogP of approximately 1.1 [1]. This difference of nearly one log unit indicates that the 5-hydroxy derivative is approximately 8-10 times more hydrophilic than the parent compound [2]. This shift in lipophilicity directly impacts the compound's partitioning behavior in biphasic reaction mixtures, its solubility in organic solvents, and its predicted absorption characteristics in biological systems.

Lipophilicity Partition Coefficient ADME Prediction

Application Scenarios for 5-Hydroxy Isatoic Anhydride: Where Quantifiable Differentiation Drives Selection


Medicinal Chemistry: Synthesis of Hydroxyl-Containing Bioactive Heterocycles

5-Hydroxy isatoic anhydride serves as a privileged heterocyclic building block for constructing biologically relevant molecules, particularly in pharmaceutical research . Its elevated polar surface area (76-83 Ų) and low predicted LogP (0.17-0.19) make it an attractive synthon for designing drug candidates with improved aqueous solubility—a common liability in lead optimization . The presence of the phenolic hydroxyl group at the 5-position enables additional diversification through O-alkylation or O-acylation, which is not possible with unsubstituted or halogenated analogs, expanding the accessible chemical space for structure-activity relationship (SAR) studies [1].

Polymer and Materials Science: Functional Monomer for Hydrophilic Polymers

The anhydride moiety of 5-hydroxy isatoic anhydride undergoes efficient ring-opening with amines and alcohols to form amides and esters, respectively . When procured at high purity (99.4% by HPLC), it is particularly well-suited as a monomer for step-growth polymerizations where precise stoichiometry is required to achieve high molecular weights . The 5-hydroxy substituent imparts increased hydrophilicity (LogP 0.17-0.19 vs. ~1.1 for parent) and provides a pendant functional group for post-polymerization modification, enabling the synthesis of functionalized polyesters, polyamides, or polyurethanes with tailored water-uptake or hydrogen-bonding properties [1].

Chemical Biology: Probe Development Leveraging Ionizable Phenolic Handle

The predicted pKa of 8.82±0.20 for the phenolic hydroxyl group provides a pH-sensitive switch that can be exploited in the design of chemical biology probes . Under mildly basic conditions (pH >8), the hydroxyl group becomes partially deprotonated, increasing its nucleophilicity and altering the compound's hydrogen-bonding capacity . This property differentiates it from non-ionizable analogs and enables the development of pH-responsive conjugates, fluorescent probes where the hydroxyl can serve as a linker attachment point, or molecules whose cellular permeability or subcellular localization can be modulated by the protonation state [1].

Agrochemical Intermediate: Synthesis of Hydrophilic Active Ingredients

5-Hydroxy isatoic anhydride is utilized as an intermediate in the synthesis of agrochemicals . Its higher TPSA (76-83 Ų) and lower LogP (0.17-0.19) compared to unsubstituted isatoic anhydride translate to greater water solubility and potentially different environmental fate profiles . This is a critical consideration in agrochemical development, where compounds must balance bioactivity with properties that minimize groundwater contamination and facilitate formulation in aqueous spray solutions [1]. The hydroxyl group also provides a synthetic handle for introducing additional functionality required for specific target binding or metabolic stability.

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